
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C9H6FN3O2 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a fluorine atom, a triazole ring, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with 1-fluoro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group.
Cyclization: The amine group undergoes cyclization with an azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The carboxylic acid group can be used in coupling reactions to form esters and amides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and various esters and amides .
Scientific Research Applications
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Corrosion Inhibition: Demonstrates efficacy as a corrosion inhibitor for metals.
Metal-Organic Frameworks (MOFs): Utilized in the synthesis of MOFs with luminescent properties for sensing applications.
Antimicrobial and Anticancer Activity: Exhibits moderate to good antiproliferative potency against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring interacts with metal ions and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
Uniqueness
4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring high-performance materials .
Properties
IUPAC Name |
4-fluoro-2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
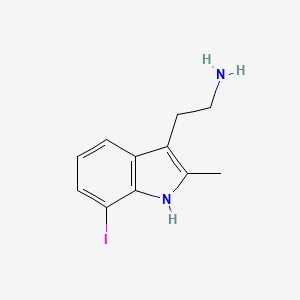
![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)
![2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2756914.png)
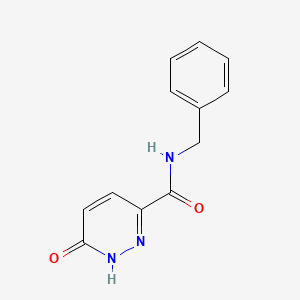
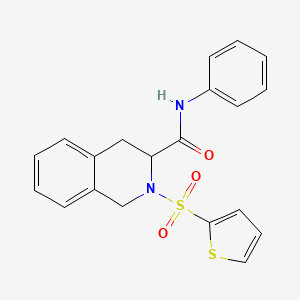
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)
![ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B2756925.png)
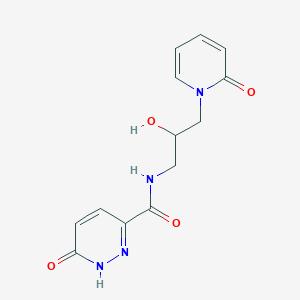
![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
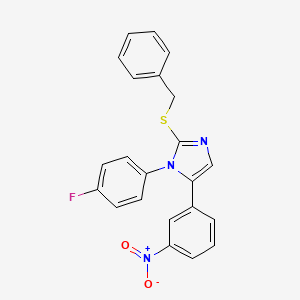
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)
![N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide](/img/structure/B2756935.png)
